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Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl

group, a key structural feature of canonical sphingolipids. This structural difference renders

them unable to be metabolized into complex sphingolipids and resistant to canonical

degradation pathways. Elevated levels of deoxySLs, including 1-deoxysphingosine, have been

implicated in various pathological conditions, such as hereditary sensory and autonomic

neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis. Accurate

quantification of 1-deoxysphingosine in tissues is crucial for understanding its physiological

roles and its involvement in disease pathogenesis. This document provides detailed application

notes and protocols for the effective extraction of 1-deoxysphingosine from various tissues,

enabling reliable downstream analysis by techniques such as liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Overview of Lipid Extraction Methods
The selection of an appropriate lipid extraction method is critical for the accurate quantification

of 1-deoxysphingosine. The most common methods are based on the principle of liquid-liquid

extraction to separate lipids from other cellular components. Key considerations for selecting a

method include extraction efficiency, reproducibility, sample matrix, and compatibility with

downstream analytical platforms. The three most widely used methods for sphingolipid

extraction are the Folch, Bligh-Dyer, and single-phase extraction methods.
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Folch Method: This method utilizes a chloroform:methanol (2:1, v/v) mixture to create a

monophasic system that effectively solubilizes lipids from the tissue homogenate. The

subsequent addition of an aqueous salt solution induces phase separation, with lipids

partitioning into the lower chloroform phase.[1]

Bligh-Dyer Method: A modification of the Folch method, the Bligh-Dyer method uses a

chloroform:methanol:water (1:2:0.8, v/v/v) ratio to form an initial monophasic system with the

sample.[2] Further addition of chloroform and water leads to a biphasic separation. While

generally faster, it may be less efficient for tissues with high lipid content compared to the

Folch method.[3][4]

Single-Phase Extraction (Butanol/Methanol): This method employs a mixture of butanol and

methanol to create a single-phase system for lipid extraction. It is often considered a simpler

and safer alternative to chloroform-based methods and can be particularly effective for polar

lipids.[5]

Data Presentation: Comparison of Extraction
Method Efficiencies
The following table summarizes the reported extraction efficiencies of different methods for

sphingoid bases, which are structurally similar to 1-deoxysphingosine. While direct comparative

data for 1-deoxysphingosine across all methods and tissues is limited, these values provide a

strong indication of the expected performance.
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Lipid
Extraction
Method

Analyte Sample Matrix
Reported
Recovery/Effic
iency

Reference

Folch Method Sphinganine Plasma
~45% (relative to

monophasic)
[6][7]

Bligh-Dyer

Method
Sphinganine Plasma

~74% (relative to

monophasic)
[6][7]

Single-Phase

(Methanol)
Sphinganine Plasma

High (used as

reference)
[6][8]

BUME Method
General

Sphingolipids
Liver Tissue

Similar or better

than Folch
[9]

MTBE Method
General

Sphingolipids
Mouse Tissues

Lower recovery

for sphingosines
[10]

Note: The BUME (butanol/methanol) method is a type of single-phase extraction. The MTBE

(methyl-tert-butyl ether) method is another alternative to chloroform-based extractions.

Experimental Protocols
Tissue Homogenization (General Protocol)
Materials:

Tissue sample (e.g., brain, liver, kidney), snap-frozen in liquid nitrogen and stored at -80°C

Phosphate-buffered saline (PBS), ice-cold

Homogenizer (e.g., Potter-Elvehjem, bead beater, or sonicator)

Glass centrifuge tubes with Teflon-lined caps

Procedure:

Weigh the frozen tissue (~50-100 mg) on a pre-chilled analytical balance.
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Transfer the tissue to a pre-chilled glass homogenizer tube.

Add ice-cold PBS to the tube (e.g., 1 mL per 100 mg of tissue).

Homogenize the tissue on ice until a uniform suspension is achieved. For tough tissues,

mechanical disruption with a bead beater may be necessary.

Proceed immediately to the chosen lipid extraction protocol.

Protocol 1: Modified Folch Lipid Extraction
This protocol is a widely used and robust method for total lipid extraction.

Materials:

Tissue homogenate

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% NaCl solution (or 0.74% KCl)

Nitrogen gas evaporator

Vortex mixer

Centrifuge

Procedure:

To the tissue homogenate (e.g., 1 mL), add 20 volumes of chloroform:methanol (2:1, v/v)

(e.g., 20 mL for 1 g of tissue).[1]

Vortex the mixture vigorously for 1-2 minutes.

Agitate the mixture on an orbital shaker at room temperature for 15-20 minutes.

Centrifuge the mixture at 2000 x g for 10 minutes to pellet the tissue debris.
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Carefully transfer the supernatant (the monophasic extract) to a new glass tube.

Add 0.2 volumes of 0.9% NaCl solution to the extract (e.g., 4 mL for 20 mL of extract).[1]

Vortex the mixture for 30 seconds to induce phase separation.

Centrifuge at 2000 x g for 10 minutes to achieve complete phase separation.

Carefully aspirate and discard the upper aqueous phase.

Collect the lower organic phase (chloroform layer) containing the lipids.

Dry the collected organic phase under a gentle stream of nitrogen gas.

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g.,

methanol or mobile phase).

Protocol 2: Bligh-Dyer Lipid Extraction
This method is a faster alternative to the Folch method, particularly suitable for samples with

lower lipid content.

Materials:

Tissue homogenate

Chloroform (HPLC grade)

Methanol (HPLC grade)

Deionized water

Nitrogen gas evaporator

Vortex mixer

Centrifuge

Procedure:
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To 1 volume of tissue homogenate (e.g., 1 mL), add 3.75 volumes of chloroform:methanol

(1:2, v/v) (e.g., 3.75 mL).[2][11]

Vortex the mixture for 1 minute to form a single phase.

Add 1.25 volumes of chloroform (e.g., 1.25 mL).

Vortex for 30 seconds.

Add 1.25 volumes of deionized water (e.g., 1.25 mL).[11]

Vortex for 30 seconds to induce phase separation.

Centrifuge at 2000 x g for 10 minutes.

Carefully collect the lower organic phase.

Dry the collected organic phase under a gentle stream of nitrogen.

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Single-Phase Butanol/Methanol Extraction
This protocol offers a simpler, chloroform-free alternative.

Materials:

Tissue homogenate

1-Butanol (HPLC grade)

Methanol (HPLC grade)

Nitrogen gas evaporator

Vortex mixer

Centrifuge
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Procedure:

To the tissue homogenate, add a 1-butanol:methanol (1:1, v/v) solution. A sample-to-solvent

ratio of 1:10 is a good starting point.

Vortex the mixture vigorously for 1-2 minutes.

Incubate the mixture at room temperature for 1 hour with occasional vortexing to ensure

complete extraction.

Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the

precipitated proteins and other debris.[12]

Carefully transfer the supernatant containing the extracted lipids to a new tube.

Dry the supernatant under a gentle stream of nitrogen gas.

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
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Caption: Biosynthesis and signaling pathways of 1-deoxysphingosine.
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Caption: General experimental workflow for lipid extraction from tissues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

3. vliz.be [vliz.be]

4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC
[pmc.ncbi.nlm.nih.gov]

5. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the
Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood
Cells - PMC [pmc.ncbi.nlm.nih.gov]

8. A simple and rapid method for extraction and measurement of circulating sphingolipids
using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue
Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

11. tabaslab.com [tabaslab.com]

12. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic
Studies Using Human Plasma [frontiersin.org]

To cite this document: BenchChem. [Application Notes and Protocols for Lipid Extraction of
1-Deoxysphingosine from Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2390603#lipid-extraction-methods-for-1-
deoxysphingosine-from-tissues]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b2390603?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/235377007_An_Improved_High-Throughput_Lipid_Extraction_Method_for_the_Analysis_of_Human_Brain_Lipids
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/liquid-samples-bligh-dyer/
https://www.vliz.be/imisdocs/publications/134897.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2882728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2882728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4495379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4495379/
https://www.researchgate.net/figure/Comparison-of-different-methods-for-sphingolipid-extraction_tbl1_358058994
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147510/
https://pubmed.ncbi.nlm.nih.gov/35066602/
https://pubmed.ncbi.nlm.nih.gov/35066602/
https://www.researchgate.net/publication/303908397_The_BUME_method_A_new_rapid_and_simple_chloroform-free_method_for_total_lipid_extraction_of_animal_tissue
https://pmc.ncbi.nlm.nih.gov/articles/PMC10535403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10535403/
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2019.00879/full
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2019.00879/full
https://www.benchchem.com/product/b2390603#lipid-extraction-methods-for-1-deoxysphingosine-from-tissues
https://www.benchchem.com/product/b2390603#lipid-extraction-methods-for-1-deoxysphingosine-from-tissues
https://www.benchchem.com/product/b2390603#lipid-extraction-methods-for-1-deoxysphingosine-from-tissues
https://www.benchchem.com/product/b2390603#lipid-extraction-methods-for-1-deoxysphingosine-from-tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2390603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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